Cas no 1064365-95-2 ((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one)

(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 1064365-95-2
- (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- CS-0567410
- STK280237
- (5E)-5-(3-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- ALBB-009142
- MFCD04054471
- H25012
- STK399883
- AKOS000307423
- 5-(3-HYDROXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
- 37530-35-1
- BBL016307
- 5-(3-Hydroxybenzylidene)-rhodanine
- 5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- AKOS000409253
- 5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (E)-5-(3-Hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one
- (E)-5-(3-HYDROXYBENZYLIDENE)-2-THIOXOTHIAZOLIDIN-4-ONE
- HY-147364
-
- MDL: MFCD04054471
- インチ: InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
- InChIKey: ZCQNEHSJTBPNPT-VMPITWQZSA-N
- ほほえんだ: OC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1
計算された属性
- せいみつぶんしりょう: 236.99182081Da
- どういたいしつりょう: 236.99182081Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 440.1±55.0 °C at 760 mmHg
- フラッシュポイント: 220.0±31.5 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB214950-1 g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
1064365-95-2 | 1 g |
€172.20 | 2023-07-20 | ||
abcr | AB214950-10 g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
1064365-95-2 | 10 g |
€539.60 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1245107-5g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 5g |
$475 | 2024-06-06 | |
abcr | AB214950-10g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
1064365-95-2 | 95% | 10g |
€525.00 | 2025-02-19 | |
A2B Chem LLC | AI87425-1g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 1g |
$87.00 | 2024-04-20 | |
1PlusChem | 1P00J1CX-5g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 5g |
$318.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1245107-1g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 1g |
$165 | 2025-02-25 | |
abcr | AB214950-5 g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
1064365-95-2 | 5 g |
€389.30 | 2023-07-20 | ||
abcr | AB214950-1g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
1064365-95-2 | 95% | 1g |
€173.00 | 2025-02-19 | |
abcr | AB214950-5g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
1064365-95-2 | 95% | 5g |
€381.00 | 2025-02-19 |
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-oneに関する追加情報
Overview of (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 1064365-95-2)
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 1064365-95-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The structure of (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is characterized by a thiazolidinone ring system conjugated with a benzylidene moiety and a thione group. The presence of the hydroxyl group on the benzylidene moiety adds to its chemical reactivity and biological activity. The compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Recent research has focused on the potential of (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 demonstrated that (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one selectively targets cancer cells by disrupting mitochondrial function and inducing DNA damage.
In addition to its anticancer properties, (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and alleviating symptoms. A study published in *Bioorganic & Medicinal Chemistry* in 2020 reported that (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one effectively reduced inflammation in animal models of IBD.
The pharmacokinetic properties of (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have also been studied to evaluate its potential as a therapeutic agent. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, and its metabolites are excreted through urine and feces. These properties make it suitable for further development as an oral medication.
Furthermore, (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been explored for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Antibiotic resistance is a growing global health concern, and there is an urgent need for new antimicrobial agents. Studies have shown that this compound exhibits potent antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. A study published in *Antimicrobial Agents and Chemotherapy* in 2019 reported that (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one effectively inhibited bacterial growth by disrupting cell wall synthesis.
The synthesis of (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves several steps and requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically starts with the condensation of 3-hydroxybenzaldehyde with cysteamine hydrochloride to form the corresponding imine intermediate. This intermediate is then cyclized with carbon disulfide to form the thiazolidinone ring system. The final step involves the formation of the E-isomer through a base-catalyzed elimination reaction. The synthetic route has been optimized to minimize side reactions and maximize product yield.
In conclusion, (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 1064365-95-2) is a versatile compound with promising therapeutic potential in various fields such as oncology, inflammation, and infectious diseases. Its unique chemical structure confers multiple biological activities, making it an attractive candidate for further drug development. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical applications.
1064365-95-2 ((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) 関連製品
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)
